molecular formula C17H25N3O4 B2737737 N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 953223-70-6

N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Cat. No. B2737737
CAS RN: 953223-70-6
M. Wt: 335.404
InChI Key: MOINHEZJSKYRKC-UHFFFAOYSA-N
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Description

N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, also known as DPAOM, is a chemical compound that has been studied for its potential use in scientific research. DPAOM has been shown to have a unique mechanism of action that makes it a promising candidate for various applications in the field of neuroscience.

Mechanism of Action

N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide acts as a selective antagonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in various physiological and behavioral processes.
Biochemical and Physiological Effects:
N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of mood and cognition, and the potential treatment of psychiatric disorders. It has also been shown to have a low toxicity profile, making it a safe and promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for various applications in the field of neuroscience. However, one of the limitations of using N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, including the investigation of its potential use in the treatment of psychiatric disorders, the development of new synthetic methods for producing the compound, and the exploration of its potential as a tool for studying the serotonin system in the brain. Additionally, further research is needed to fully understand the mechanism of action of N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide and its potential applications in the field of neuroscience.

Synthesis Methods

The synthesis of N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves a multi-step process that begins with the reaction of 2,5-dimethoxyphenethylamine with oxalyl chloride to form the corresponding oxalyl amide. The resulting compound is then reacted with 1-methyl-4-piperidinemethanol to produce N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide.

Scientific Research Applications

N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has been studied for its potential use in various scientific research applications, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has also been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders.

properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-20-8-6-12(7-9-20)11-18-16(21)17(22)19-14-10-13(23-2)4-5-15(14)24-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOINHEZJSKYRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,5-dimethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

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